molecular formula C7H5ClFNO2 B6360954 Methyl 4-chloro-5-fluoropyridine-3-carboxylate CAS No. 1454913-72-4

Methyl 4-chloro-5-fluoropyridine-3-carboxylate

Cat. No. B6360954
CAS RN: 1454913-72-4
M. Wt: 189.57 g/mol
InChI Key: YABUXSHSEYDQJQ-UHFFFAOYSA-N
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Description

“Methyl 4-chloro-5-fluoropyridine-3-carboxylate” is a chemical compound with the molecular formula C7H5ClFNO2 . It has a molecular weight of 189.57 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5ClFNO2/c1-12-7(11)4-2-10-3-5(9)6(4)8/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 189.57 .

Scientific Research Applications

Synthesis of Fluorinated Pyridines

Methyl 4-chloro-5-fluoropyridine-3-carboxylate can be used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Development of Fluorinated Pharmaceuticals and Agrochemicals

The compound can play a crucial role in the development of fluorinated pharmaceuticals and agrochemicals . The introduction of a fluorine atom in a molecule does not result in a considerable change in the size or the shape of the compound . This makes the fluorinated molecule generally fit in the active site of the receptor, making the fluorine atom a suitable isosteric substitution of hydrogen .

Enhancement of Lipophilicity

Methyl 4-chloro-5-fluoropyridine-3-carboxylate can be used to enhance the lipophilicity of a drug . The incorporation of fluorine into organic molecules may change the solubility properties and enhance the lipophilicity, thus increasing the rate of cell penetration and transport of a drug to an active site .

Alteration of Physical and Chemical Properties

The compound can be used to alter the physical and chemical properties of a molecule . The higher electronegativity of fluorine may alter the physical and chemical properties of a molecule, and the higher polarizability due to the new C-F bond may give new possibilities for binding to the receptor .

Resistance to Metabolic Degradation

Methyl 4-chloro-5-fluoropyridine-3-carboxylate can be used to make compounds more resistant to metabolic degradation . The C-F bond is stronger than the original C-H bond and fluorinated compounds are more resistant to metabolic degradation .

Nucleophilic Aromatic Substitution

The compound can be used in nucleophilic aromatic substitution reactions . The nitro group of methyl 3-nitropyridine-4-carboxylate has successfully been replaced by fluoride anion via nucleophilic aromatic substitution to give the 3-fluoro-pyridine-4-carboxylate .

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

methyl 4-chloro-5-fluoropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c1-12-7(11)4-2-10-3-5(9)6(4)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABUXSHSEYDQJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-chloro-5-fluoronicotinate

Synthesis routes and methods I

Procedure details

A solution of 4-chloro-5-fluoronicotinic acid (1.7 g, 9.68 mmol) in acetonitrile (18 mL) was cooled to 0° C. To this solution was added DBU (3.65 mL, 24.21 mmol) dropwise and the resultant solution stirred for 30 min. Iodomethane (3.03 mL, 48.4 mmol) was added dropwise and stirred at room temperature for 12 h. The volatiles were removed completely under reduced pressure and the residue purified via silica gel chromatography using a gradient of ethyl acetate in hexane to afford methyl 4-chloro-5-fluoronicotinate (1.2 g, 6.33 mmol, 65% yield) as a yellow solid. LCMS (ESI) m/e 190.0 [(M+H)+, calcd for C7H6ClFNO2 190.0]; LC/MS retention time (Method F): tR=0.77 min.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
3.65 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.03 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 4-chloro-5-fluoronicotinic acid (1.7 g, 9.68 mmol) in acetonitrile (18 mL) cooled to 0° C. was added DBU (3.65 mL, 24.21 mmol) dropwise. The reaction mixture was stirred for 30 min. To this mixture iodomethane (3.03 mL, 48.4 mmol) was added dropwise and stirred at rt for 12 h. The volatiles were removed under reduced pressure. The residue was purified via silica gel column chromatography (hexane and ethyl acetate) to afford methyl 4-chloro-5-fluoronicotinate (1.2 g, 6.33 mmol, 65% yield) as a yellow solid. LC/MS (ESI) m/e 190.0 [(M+H)+, calcd for C7H6ClFNO2 189.9]; LC/MS retention time (method D): tR=0.77 min.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
3.65 mL
Type
reactant
Reaction Step Two
Quantity
3.03 mL
Type
reactant
Reaction Step Three

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